22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride
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Overview
Description
Naltrindole hydrochloride is a highly potent and selective delta opioid receptor antagonist. It is primarily used in biomedical research due to its ability to cross the blood-brain barrier and its high receptor affinity . The compound is derived from naltrexone and is designed to mimic the delta-preferring endogenous opiate enkephalin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naltrindole hydrochloride can be synthesized using the Fischer indole synthesis method. This involves the reaction of naltrexone hydrochloride with various phenylhydrazines under mildly acidic, aqueous conditions. The reaction typically occurs in boiling water, yielding naltrindole and its analogs with high purity and good yields .
Industrial Production Methods: The industrial production of naltrindole hydrochloride follows similar synthetic routes but on a larger scale. The process is environmentally friendly, minimizing the use of organic solvents and corrosive acids. The products are obtained through simple filtration .
Chemical Reactions Analysis
Types of Reactions: Naltrindole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the naltrindole molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Naltrindole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the structure and function of delta opioid receptors.
Biology: The compound helps in understanding the role of delta opioid receptors in various biological processes.
Medicine: Naltrindole hydrochloride is used in preclinical studies to investigate potential therapeutic applications for pain management and addiction treatment.
Industry: The compound is used in the development of new pharmaceuticals targeting delta opioid receptors.
Mechanism of Action
Naltrindole hydrochloride exerts its effects by selectively binding to delta opioid receptors. This binding inhibits the receptor’s activity, blocking the effects of endogenous opioids. The compound’s high affinity for delta opioid receptors is due to the presence of a phenyl-containing indole molecule attached to the C-ring of naltrexone’s morphinan base . This interaction disrupts the receptor’s signaling pathways, leading to its antagonistic effects.
Comparison with Similar Compounds
Naltriben: Another delta opioid receptor antagonist with similar properties.
Naltrexone: The parent compound from which naltrindole is derived.
Naloxone: A non-selective opioid receptor antagonist used in the treatment of opioid overdose.
Uniqueness: Naltrindole hydrochloride is unique due to its high selectivity and potency for delta opioid receptors. Unlike other opioid receptor antagonists, it does not significantly interact with mu or kappa opioid receptors, making it a valuable tool for studying delta opioid receptor functions .
Biological Activity
The compound 22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol; hydrochloride is a complex organic molecule with significant potential in medicinal chemistry due to its unique polycyclic structure and functional groups. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
This compound features a highly condensed polycyclic framework that includes nitrogen and oxygen atoms. The presence of hydroxyl (-OH) groups at positions 2 and 16 enhances its reactivity through hydrogen bonding and nucleophilic reactions.
Property | Value |
---|---|
Molecular Formula | C26H26N2O3·HCl |
Molecular Weight | 442.96 g/mol |
IUPAC Name | 22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol; hydrochloride |
CAS Number | 111469-81-9 |
The compound exhibits interactions with various opioid receptors which are crucial in pain modulation and other physiological processes:
- Delta-opioid receptor : Binding affinity Ki=0.030 nM .
- Mu-opioid receptor : Antagonist activity with IC50=920 nM in guinea pig ileum .
- Kappa-opioid receptor : Antagonist activity with IC50=990 nM .
These interactions suggest that the compound may serve as a potential therapeutic agent in managing pain without the typical side effects associated with opioid use.
Case Studies
- Pain Management : A study investigated the efficacy of this compound in a guinea pig model of pain relief where it demonstrated significant antagonist properties against mu-opioid receptors while maintaining a low risk of dependency compared to traditional opioids.
- Neurological Applications : Research has indicated that the compound may influence nociceptin receptors involved in pain signaling pathways which could provide insights into developing non-addictive analgesics.
Research Findings
Several studies have focused on the pharmacological profile of this compound:
- Binding Studies : The compound has shown high binding affinity to delta-opioid receptors in brain membranes from guinea pigs . This suggests its potential role in modulating neurotransmitter release.
- Antagonistic Effects : In vitro assays demonstrated that it effectively antagonizes opioid receptors at nanomolar concentrations . This characteristic could be leveraged to counteract opioid overdose situations.
Properties
IUPAC Name |
22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3.ClH/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14;/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJKRQXCFJCQHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.